molecular formula C17H17N3O4 B10893819 2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid

2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid

Cat. No.: B10893819
M. Wt: 327.33 g/mol
InChI Key: NXWKMZIRSRZDLB-CMDGGOBGSA-N
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Description

2-{[(E)-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-OXO-2-BUTENOYL]AMINO}BENZOIC ACID is a complex organic compound featuring a pyrazole ring, a benzoic acid moiety, and a butenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-OXO-2-BUTENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-oxo-2-butenoyl chloride, followed by the reaction with 2-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-OXO-2-BUTENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the pyrazole ring, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(E)-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-OXO-2-BUTENOYL]AMINO}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-OXO-2-BUTENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-OXO-2-BUTENOYL]AMINO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-[[(E)-4-(1-ethyl-3-methylpyrazol-4-yl)-4-oxobut-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C17H17N3O4/c1-3-20-10-13(11(2)19-20)15(21)8-9-16(22)18-14-7-5-4-6-12(14)17(23)24/h4-10H,3H2,1-2H3,(H,18,22)(H,23,24)/b9-8+

InChI Key

NXWKMZIRSRZDLB-CMDGGOBGSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C/C(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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